4-Chloro-8-methoxy-3-nitroquinoline
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Overview
Description
4-Chloro-8-methoxy-3-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. It is characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 8th position, and a nitro group at the 3rd position on the quinoline ring. This compound has a molecular formula of C10H7ClN2O3 and a molecular weight of 238.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-methoxy-3-nitroquinoline typically involves the nitration of 4-chloro-8-methoxyquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-methoxy-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group at the 3rd position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Amino Derivatives: Formed by the reduction of the nitro group.
Hydroxy Derivatives: Formed by the oxidation of the methoxy group.
Substituted Quinoline Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-8-methoxy-3-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its quinoline structure.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methoxy-3-nitroquinoline is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA or proteins, leading to antimicrobial or anticancer effects. The chlorine and methoxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
4-Chloroquinoline: Lacks the methoxy and nitro groups, making it less reactive in certain chemical reactions.
8-Methoxyquinoline: Lacks the chlorine and nitro groups, affecting its biological activity.
3-Nitroquinoline: Lacks the chlorine and methoxy groups, altering its chemical reactivity and biological properties.
Uniqueness: 4-Chloro-8-methoxy-3-nitroquinoline is unique due to the presence of all three functional groups (chlorine, methoxy, and nitro) on the quinoline ring. This combination of groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-8-methoxy-3-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-8-4-2-3-6-9(11)7(13(14)15)5-12-10(6)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBORCAUOJGAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1602939-41-2 |
Source
|
Record name | 4-chloro-8-methoxy-3-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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